molecular formula C12H24N2O2 B2945073 tert-butyl N-[(3R)-5,5-dimethyl-3-piperidyl]carbamate CAS No. 2101946-12-5

tert-butyl N-[(3R)-5,5-dimethyl-3-piperidyl]carbamate

Cat. No.: B2945073
CAS No.: 2101946-12-5
M. Wt: 228.336
InChI Key: QUTRKKUYVZIMQK-SECBINFHSA-N
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Description

tert-Butyl N-[(3R)-5,5-dimethyl-3-piperidyl]carbamate is a chiral piperidine derivative characterized by a tert-butyl carbamate group attached to the (3R)-position of a 5,5-dimethyl-substituted piperidine ring. Its molecular formula is C₁₂H₂₂N₂O₂, with a molecular weight of 226.32 g/mol, and it is registered under CAS number 2101946-12-5 . The (3R) stereochemistry is critical for its interactions in asymmetric synthesis or pharmacological applications, as chirality often dictates binding specificity and biological activity. This compound is commonly employed as a building block in medicinal chemistry, particularly for drug discovery targeting central nervous system (CNS) disorders or enzyme inhibitors.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl N-[(3R)-5,5-dimethylpiperidin-3-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O2/c1-11(2,3)16-10(15)14-9-6-12(4,5)8-13-7-9/h9,13H,6-8H2,1-5H3,(H,14,15)/t9-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUTRKKUYVZIMQK-SECBINFHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CNC1)NC(=O)OC(C)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(C[C@H](CNC1)NC(=O)OC(C)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[(3R)-5,5-dimethyl-3-piperidyl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable piperidine derivative. One common method includes the use of tert-butyl chloroformate and the corresponding piperidine derivative under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base like triethylamine is added to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is typically purified by recrystallization or chromatography .

Chemical Reactions Analysis

Nucleophilic Substitution and Sulfonation

The tertiary amine in the piperidine ring undergoes sulfonation under mild conditions. For example:

  • Methanesulfonylation : Reacting with methanesulfonyl chloride (MsCl) in pyridine at 0°C to room temperature yields the sulfonamide derivative.

    • Reaction :

      tert Butyl N 3R 5 5 dimethyl 3 piperidyl carbamate+MsClpyridine 1 Methanesulfonyl piperidin 4 yl carbamic acid tert butyl ester\text{tert Butyl N 3R 5 5 dimethyl 3 piperidyl carbamate}+\text{MsCl}\xrightarrow{\text{pyridine}}\text{ 1 Methanesulfonyl piperidin 4 yl carbamic acid tert butyl ester}
    • Yield : 91% .

Key Data Table: Sulfonation Reactions

SubstrateReagent/ConditionsProductYieldSource
Parent compoundMsCl, pyridine, 0°C → RT, 16 hMethanesulfonyl-piperidine derivative91%

Deprotection of the tert-Butyl Carbamate Group

The tert-butyl carbamate (Boc) group is cleaved under acidic conditions to generate the free amine:

  • Trifluoroacetic Acid (TFA) Deprotection : Dissolving the compound in TFA at room temperature removes the Boc group, yielding the primary amine. This intermediate is critical for further functionalization .

Deprotection Conditions

  • Reagent : TFA (25 mL per 0.97 mmol substrate).

  • Time : 10 hours.

  • Workup : Neutralization with NaHCO₃ and extraction with ethyl acetate .

Coupling Reactions with Aromatic Electrophiles

The deprotected amine participates in nucleophilic aromatic substitutions (SNAr) with electron-deficient aryl halides:

  • Example : Reaction with 2,5-dichloropyrazine in dioxane at 60°C for 60 hours in the presence of K₂CO₃ yields a substituted pyrazine derivative.

    • Yield : 30% .

Key Data Table: SNAr Reactions

SubstrateElectrophileConditionsProductYieldSource
Deprotected amine2,5-DichloropyrazineK₂CO₃, dioxane, 60°C, 60 hPyrazine derivative30%

Functionalization via Curtius Rearrangement

The Boc-protected amine can act as a precursor in Curtius rearrangements to generate isocyanate intermediates. For example:

  • Acyl Azide Formation : Reaction with di-tert-butyl dicarbonate (Boc₂O) and sodium azide (NaN₃) forms an acyl azide, which undergoes Curtius rearrangement to an isocyanate. Trapping with amines or alcohols yields ureas or carbamates, respectively .

Mechanistic Pathway

  • Acyl azide formation:

    RCOOH+Boc2O+NaN3RCON3\text{RCOOH}+\text{Boc}_2\text{O}+\text{NaN}_3\rightarrow \text{RCON}_3
  • Curtius rearrangement:

    RCON3RNCO+N2\text{RCON}_3\rightarrow \text{RNCO}+\text{N}_2
  • Trapping:

    RNCO+R OH NH2RNHCOOR RNHCONHR \text{RNCO}+\text{R OH NH}_2\text{R }\rightarrow \text{RNHCOOR RNHCONHR }

Cross-Coupling in Medicinal Chemistry

The compound’s chiral center and Boc protection make it valuable in drug discovery. For instance:

  • Suzuki–Miyaura Coupling : The deprotected amine can undergo palladium-catalyzed cross-coupling with aryl boronic acids to form biaryl piperidine derivatives .

Scientific Research Applications

tert-Butyl N-[(3R)-5,5-dimethyl-3-piperidyl]carbamate has several applications in scientific research:

    Chemistry: Used as a protecting group for amines in peptide synthesis and other organic transformations.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the synthesis of fine chemicals and pharmaceuticals .

Mechanism of Action

The mechanism of action of tert-butyl N-[(3R)-5,5-dimethyl-3-piperidyl]carbamate involves its interaction with specific molecular targets. The tert-butyl carbamate group can act as a protecting group, preventing unwanted reactions at the amine site. This allows for selective reactions to occur at other functional groups. The compound may also interact with enzymes or receptors, modulating their activity through binding interactions .

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Analogues

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents/Features Stereochemistry Source
tert-Butyl N-[(3R)-5,5-dimethyl-3-piperidyl]carbamate 2101946-12-5 C₁₂H₂₂N₂O₂ 226.32 5,5-dimethyl piperidine (3R)
tert-Butyl N-[(3R,5R)-5-(difluoromethyl)-3-piperidyl]carbamate 2375165-64-1 C₁₁H₂₀N₂O₂F₂ 250.28 5-(difluoromethyl) piperidine (3R,5R)
tert-Butyl N-[(3S,4S)-4-fluoropiperidin-3-yl]carbamate 1052713-47-9 C₁₀H₁₉FN₂O₂ 218.27 4-fluoro piperidine (3S,4S)
tert-Butyl N-[(3R,4R)-4-fluoropiperidin-3-yl]carbamate 1052713-48-0 C₁₀H₁₉FN₂O₂ 218.27 4-fluoro piperidine (3R,4R)
tert-Butyl ((3R,5R)-1-benzyl-5-methylpiperidin-3-yl)carbamate 1227919-31-4 C₁₈H₂₈N₂O₂ 304.43 5-methyl, 1-benzyl piperidine (3R,5R)

Key Differences and Implications

a) Substituent Effects

  • 5,5-Dimethyl vs. Fluorine atoms enhance lipophilicity (logP) and may improve blood-brain barrier penetration, making fluorinated derivatives more suitable for CNS-targeted drugs .
  • Benzyl Substitution : The benzyl group in introduces aromaticity, likely improving binding to hydrophobic pockets in enzymes or receptors. However, it may also increase molecular weight and reduce solubility.

b) Stereochemical Influence

  • The (3R) configuration in the target compound contrasts with (3S,4S) or (3R,4R) diastereomers in fluorinated analogues . Stereochemistry impacts binding affinity; for example, (3R,5R)-configured difluoromethyl derivatives in may exhibit distinct biological activity due to optimized spatial alignment with target sites.

c) Metabolic Stability

  • Dimethyl Groups : The 5,5-dimethyl substitution in the target compound likely slows cytochrome P450-mediated metabolism by blocking oxidation sites, extending half-life .
  • Fluorine Effects : Fluorine in reduces metabolic degradation via steric and electronic effects, but difluoromethyl groups may introduce unique metabolic pathways (e.g., defluorination).

Biological Activity

tert-butyl N-[(3R)-5,5-dimethyl-3-piperidyl]carbamate (CAS: 2101946-12-5) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies.

  • Molecular Formula : C12H24N2O2
  • Molecular Weight : 228.34 g/mol
  • IUPAC Name : tert-butyl (R)-(5,5-dimethylpiperidin-3-yl)carbamate
  • Purity : 97% .

Synthesis

The synthesis of this compound typically involves the reaction of tert-butyl carbamate with 5,5-dimethyl-3-piperidinol under controlled conditions. The reaction yields the desired carbamate with high purity and yield.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant antiproliferative activity against various cancer cell lines. For example, studies have shown that derivatives with similar piperidine structures can inhibit the growth of human cervix carcinoma (HeLa) and murine leukemia cells (L1210) with IC50 values in the micromolar range .

Compound Cell Line IC50 (μM)
Compound AHeLa41
Compound BL12109.6
tert-butyl N-[...]HMEC-19.6

The biological activity of this compound may be attributed to its ability to modulate intracellular signaling pathways involved in cell proliferation and apoptosis. Similar compounds have been shown to induce apoptosis in cancer cells through the activation of caspases and the generation of reactive oxygen species (ROS) .

Case Studies

  • Study on Piperidine Derivatives :
    A study evaluated the cytotoxic effects of various piperidine derivatives on colon cancer cells (HCT116 and HT29). The results indicated that compounds with a piperidine core exhibited enhanced cytotoxicity compared to their counterparts lacking this structure. The study highlighted the importance of structural modifications in increasing biological efficacy .
  • Antiproliferative Activity in Endothelial Cells :
    Another investigation focused on the effects of similar compounds on human microvascular endothelial cells (HMEC-1). The findings revealed that specific structural features contributed to lower IC50 values, suggesting that modifications could enhance selectivity towards cancerous versus normal cells .

Q & A

Q. What are the common synthetic routes for tert-butyl N-[(3R)-5,5-dimethyl-3-piperidyl]carbamate, and how can reaction conditions be optimized?

The synthesis typically involves multi-step protection-deprotection strategies. For example, tert-butyl carbamates are often prepared via condensation of amines with di-tert-butyl dicarbonate (Boc anhydride) in dichloromethane or THF, using bases like triethylamine. Optimization focuses on controlling stereochemistry (e.g., maintaining the 3R configuration) and minimizing side reactions. Reaction temperature (0–25°C), solvent polarity, and catalyst selection (e.g., DMAP) are critical for yield and purity .

Q. What spectroscopic and chromatographic techniques are used to confirm the structure and stereochemistry of this compound?

  • NMR : 1H^1 \text{H}, 13C^{13}\text{C}, and 2D experiments (e.g., COSY, NOESY) confirm regiochemistry and stereochemistry, particularly the 3R configuration and 5,5-dimethyl substitution.
  • HPLC : Chiral columns (e.g., Chiralpak®) resolve enantiomeric excess.
  • MS : High-resolution mass spectrometry validates molecular weight and fragmentation patterns .

Q. How is this compound purified after synthesis?

Common methods include:

  • Column chromatography : Silica gel with gradient elution (hexane/ethyl acetate).
  • Recrystallization : Polar solvents like methanol or ethanol enhance crystal purity.
  • Acid-base extraction : Removes unreacted amines or Boc-protecting agents .

Advanced Research Questions

Q. How does the stereochemistry at the 3R position influence reactivity in forming chiral intermediates for pharmaceuticals?

The 3R configuration dictates spatial orientation during nucleophilic attacks or cyclization reactions. For example, in NK1 receptor antagonist synthesis, the 3R stereochemistry ensures proper binding to chiral pockets in target proteins. Computational docking studies (e.g., AutoDock Vina) correlate stereochemistry with bioactivity .

Q. What challenges arise in resolving enantiomeric mixtures during synthesis, and how are they addressed?

Racemization at the 3R position can occur under acidic/basic conditions. Mitigation strategies include:

  • Low-temperature reactions : Reduce kinetic energy to prevent stereochemical scrambling.
  • Chiral auxiliaries : Temporarily fix stereochemistry during key steps.
  • Enzymatic resolution : Lipases or esterases selectively hydrolyze undesired enantiomers .

Q. How can computational methods predict the reactivity of tert-butyl carbamates in complex reactions?

Density Functional Theory (DFT) calculates transition-state energies to predict regioselectivity (e.g., nucleophilic attack at carbonyl vs. amine). Molecular dynamics simulations model solvent effects and steric hindrance from the 5,5-dimethyl groups, guiding solvent selection .

Q. What role does this compound play in drug discovery pipelines as a building block?

It serves as a chiral intermediate in protease inhibitors and kinase modulators. For example, its piperidine core is incorporated into macrocyclic drugs via Suzuki-Miyaura couplings or reductive amination. Pharmacokinetic studies highlight its metabolic stability due to steric shielding from tert-butyl and dimethyl groups .

Q. How is X-ray crystallography employed to resolve structural ambiguities in derivatives of this compound?

Single-crystal X-ray diffraction confirms bond angles, torsional strains, and non-covalent interactions (e.g., hydrogen bonds). SHELXL refines diffraction data, while SHELXS/SHELXD solves phase problems. Twinned crystals require specialized refinement protocols .

Q. How can researchers address contradictory data between spectroscopic and crystallographic analyses?

Discrepancies (e.g., unexpected NOESY correlations vs. X-ray data) are resolved by:

  • Dynamic NMR : Detects conformational flexibility in solution.
  • Variable-temperature crystallography : Captures temperature-dependent structural changes. Cross-validation with DFT-optimized geometries ensures consistency .

Q. What strategies are used to scale up synthesis while maintaining enantiomeric purity?

  • Continuous flow reactors : Enhance mixing and heat transfer, reducing racemization.
  • In-line analytics : Real-time HPLC monitoring adjusts reaction parameters dynamically.
  • Green chemistry : Solvent-free mechanochemical synthesis minimizes side reactions .

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